molecular formula C11H7F3O2S B1369994 Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 863118-41-6

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1369994
M. Wt: 260.23 g/mol
InChI Key: QHWPUCBUPABCRG-UHFFFAOYSA-N
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Description

“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Physical And Chemical Properties Analysis

“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a white to light yellow to yellow powder or crystals . The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is involved in the synthesis of various compounds. For instance, it is used in the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in reactions (Sheng, Fan, & Wu, 2014).
  • The compound's electrochemical behavior has been studied, revealing insights into its reduction and dimer products, which follow an ECE mechanism (electron - chemical step - electron) (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of benzothiophene, like methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, have been synthesized and investigated for their antitumor activity. Some derivatives showed significant potential in inhibiting the in vitro growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Organic Chemistry and Catalysis

Structural and Chemical Analysis

Safety And Hazards

“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWPUCBUPABCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594801
Record name Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS RN

863118-41-6
Record name Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.11 g of 2-fluoro-4-(trifluoromethyl)benzaldehyde, 739 mg of methyl thioglycolate, 1.3 g of potassium carbonate and 20 ml of DMF was stirred at 140° C. for hours, and then the reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 848 mg of methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
739 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.11 g of 2-fluoro-4-(trifluoromethyl)benzaldehyde, 739 mg of methyl thioglycolate, 1.3 g of potassium carbonate and 20 ml of DMF was stirred at 140° C. for 2 hours, and then the reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 848 mg of methyl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (the present compound 2).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
739 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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